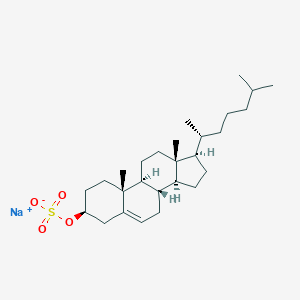

Sulfato de colesterol sódico

Descripción general

Descripción

El sulfato de colesterol sódico es un compuesto químico con la fórmula molecular C₂₇H₄₅NaO₄S. Es una sal sódica del sulfato de colesterol, un sulfato de esterol que se encuentra de forma natural en varios sistemas biológicos. Este compuesto juega un papel significativo en los procesos celulares, particularmente en la estabilización de las membranas celulares y la regulación del metabolismo de los lípidos .

Aplicaciones Científicas De Investigación

El sulfato de colesterol sódico tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como estándar en cromatografía de capa fina para la separación de lípidos.

Medicina: Se estudia su potencial en sistemas de administración de fármacos debido a su capacidad para estabilizar las membranas celulares.

Mecanismo De Acción

El mecanismo de acción del sulfato de colesterol sódico implica su interacción con las membranas celulares. Se integra en la bicapa lipídica, mejorando la estabilidad y fluidez de la membrana. Esta integración afecta a varios procesos celulares, incluyendo la transducción de señales y el transporte de membrana. En los espermatozoides, inhibe la enzima acrosina, que es crucial para la penetración del óvulo, jugando así un papel en la fertilización .

Compuestos Similares:

Sulfato de Colesterol: El compuesto padre sin el ion sodio.

Sulfonato de Colesterol: Una forma oxidada del sulfato de colesterol.

Colesterol: La forma no sulfatada del compuesto.

Singularidad: El this compound es único debido a su combinación de la parte colesterol con un grupo sulfato, lo que le confiere propiedades químicas y biológicas distintas. Su capacidad para estabilizar las membranas celulares y participar en varios procesos bioquímicos lo diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Sodium cholesteryl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit DNA polymerase and DNA topoisomerase activities . It also has a major role in the maturation of sperm, possibly being involved in the capacitation of sperm and enabling ovum penetration .

Cellular Effects

Sodium cholesteryl sulfate has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to suppress human cancer cell growth and regulate brain metabolism .

Molecular Mechanism

The molecular mechanism of action of sodium cholesteryl sulfate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits acrosin, the proteinase present in sperm acrosome that facilitates ovum penetration .

Metabolic Pathways

Sodium cholesteryl sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . It is synthesized from cholesterol by steroid sulfotransferases (SSTs) such as SULT2B1b and is converted back into cholesterol by steroid sulfatase (STS) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sulfato de colesterol sódico puede sintetizarse mediante la sulfatación del colesterol. El proceso normalmente implica la reacción del colesterol con trióxido de azufre o ácido clorosulfónico en presencia de una base como la piridina. El sulfato de colesterol resultante se neutraliza entonces con hidróxido de sodio para formar this compound .

Métodos de Producción Industrial: La producción industrial del this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica a menudo mediante técnicas de recristalización o cromatografía para eliminar cualquier impureza .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: El this compound experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar sulfonato de colesterol.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en colesterol.

Sustitución: Puede participar en reacciones de sustitución en las que el grupo sulfato es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos Principales:

Oxidación: Sulfonato de colesterol.

Reducción: Colesterol.

Sustitución: Varios derivados del colesterol dependiendo del sustituyente introducido.

Análisis De Reacciones Químicas

Types of Reactions: Sodium cholesteryl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cholesteryl sulfonate.

Reduction: Reduction reactions can convert it back to cholesterol.

Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Cholesteryl sulfonate.

Reduction: Cholesterol.

Substitution: Various cholesteryl derivatives depending on the substituent introduced.

Comparación Con Compuestos Similares

Cholesteryl Sulfate: The parent compound without the sodium ion.

Cholesteryl Sulfonate: An oxidized form of cholesteryl sulfate.

Cholesterol: The non-sulfated form of the compound.

Uniqueness: Sodium cholesteryl sulfate is unique due to its combination of the cholesteryl moiety with a sulfate group, imparting distinct chemical and biological properties. Its ability to stabilize cell membranes and participate in various biochemical processes sets it apart from other similar compounds .

Propiedades

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVQXVJTZWENW-KPNWGBFJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951301 | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2864-50-8 | |

| Record name | Sodium cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

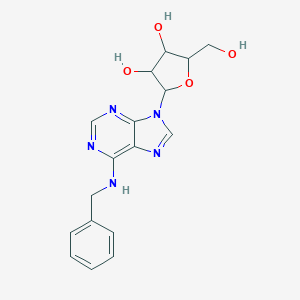

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

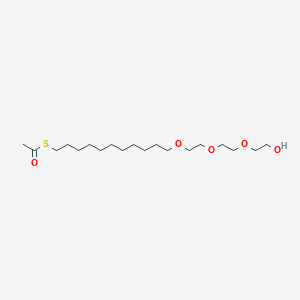

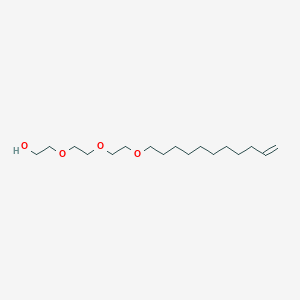

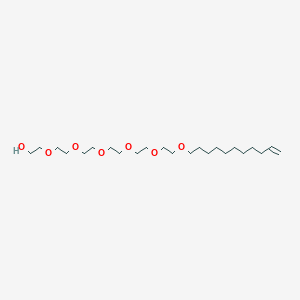

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)